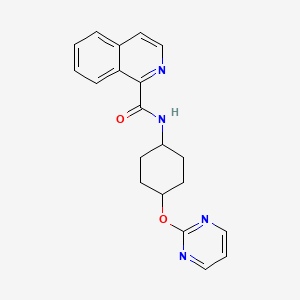

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide

Descripción

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is a synthetic small molecule characterized by an isoquinoline-1-carboxamide core linked to a trans-1,4-disubstituted cyclohexyl group bearing a pyrimidin-2-yloxy moiety. The (1r,4r) stereochemistry of the cyclohexyl scaffold is critical for maintaining spatial orientation, which likely enhances target engagement. This compound’s design integrates features observed in kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where pyrimidine derivatives and cyclohexyl linkers are common structural motifs.

Propiedades

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)isoquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19(18-17-5-2-1-4-14(17)10-13-21-18)24-15-6-8-16(9-7-15)26-20-22-11-3-12-23-20/h1-5,10-13,15-16H,6-9H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEOKMUYLYXTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps:

Formation of the Pyrimidin-2-yloxy Group: This step often involves the reaction of a pyrimidine derivative with an appropriate alcohol under basic conditions to form the pyrimidin-2-yloxy group.

Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through a series of hydrogenation reactions starting from a benzene derivative.

Coupling with Isoquinoline-1-carboxamide: The final step involves coupling the pyrimidin-2-yloxy cyclohexyl intermediate with isoquinoline-1-carboxamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidin-2-yloxy group, potentially converting it to a pyrimidin-2-yl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidin-2-yloxy group, where the oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxide derivatives of the isoquinoline moiety.

Reduction: Pyrimidin-2-yl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is of interest due to its potential interactions with various biological targets. It can be used in studies to understand the binding mechanisms and effects on enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific pathways involved in diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. The exact pathways involved would depend on the specific application and target.

Comparación Con Compuestos Similares

Table 1: Comparative Overview of Key Compounds

Key Differences and Implications

Core Structure and Target Specificity

- Compound 7h : The pyrimido[4,5-d]pyrimidine core in 7h is structurally rigid, favoring ATP-binding pocket interactions in kinases. However, its peptide-like valyl-pyrrolidine chain may reduce bioavailability compared to the target compound’s simpler carboxamide linker .

- PROTAC 5g: Incorporates a PROTAC-specific dioxoisoindolinyl E3 ligase recruiter. The (5-cyanopyridin-2-yl)amino group on the cyclohexyl linker likely enhances ternary complex formation with CDK12/13, contrasting with the pyrimidin-2-yloxy group in the target compound .

Substituent Effects on Physicochemical Properties

- Pyrimidin-2-yloxy vs. Cyanopyridinylamino: The target compound’s pyrimidin-2-yloxy group may improve solubility due to oxygen’s electronegativity, whereas 5g’s cyanopyridinylamino group introduces polarity but could increase metabolic instability .

- Cyclohexyl Conformation: The (1r,4r) stereochemistry in the target compound ensures optimal spatial alignment for target binding, whereas non-trans configurations in other analogs (e.g., 7h) might reduce efficacy .

Research Findings and Trends

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to PROTAC 5g, leveraging amide coupling and stereoselective cyclohexyl functionalization .

- Selectivity : The pyrimidin-2-yloxy group may confer selectivity for kinases with larger hydrophobic pockets, unlike 7h’s pyrimido[4,5-d]pyrimidine core, which targets conserved ATP-binding regions .

- Pharmacokinetics : Compound 4e’s simpler structure (melting point 186–188°C) suggests higher crystallinity and stability but lower solubility than the target compound .

Actividad Biológica

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide, with the CAS number 2034444-97-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 348.4 g/mol |

| Structure | Chemical Structure |

Research indicates that N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide exhibits significant biological activity through its interaction with specific molecular targets. The compound is believed to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for anticancer therapy .

Efficacy Studies

- Antitumor Activity : In vitro studies have demonstrated that N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide effectively inhibits the growth of various cancer cell lines. Its potency was compared against established CDK inhibitors and showed promising results in reducing cell viability .

- Selectivity : The compound exhibits selectivity for CDK4 over other kinases such as CDK2 and CDK1. This selectivity is crucial as it minimizes off-target effects and enhances therapeutic efficacy .

- Metabolic Stability : The compound's metabolic stability was assessed through various assays, indicating a favorable profile for further development as a therapeutic agent. Modifications to the molecular structure have been explored to enhance stability while maintaining biological activity .

Study 1: In Vitro Analysis

A study conducted on human breast cancer cell lines showed that treatment with N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide resulted in a significant decrease in cell proliferation rates (up to 70% inhibition at 10 µM concentration). Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces apoptosis in cancer cells .

Study 2: Animal Models

In vivo studies using murine models of cancer demonstrated that administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups. The study highlighted the potential of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide as an effective anticancer agent with manageable toxicity profiles .

Q & A

Basic: What synthetic routes are optimal for synthesizing N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Cyclohexane Ring Functionalization : Introduce the pyrimidin-2-yloxy group via nucleophilic substitution under basic conditions (e.g., NaH/DMF) .

Isoquinoline Carboxamide Coupling : Use coupling agents like EDC or DCC to attach the isoquinoline-1-carboxamide moiety to the functionalized cyclohexane intermediate .

Stereochemical Control : Ensure (1r,4r) stereochemistry through chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using catalysts like palladium-ligand complexes .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .

Basic: How is the stereochemistry and structural conformation of this compound validated?

Methodological Answer:

- X-ray Crystallography : Resolve the (1r,4r) configuration and confirm 3D conformation via single-crystal analysis (e.g., monoclinic P21/c space group, β=92.5°) .

- NMR Spectroscopy : Use NOESY to verify spatial proximity of cyclohexyl protons and pyrimidinyloxy substituents .

- Computational Modeling : Compare experimental data with DFT-optimized structures (software: Gaussian 16) to validate stereoelectronic properties .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Test against kinases (e.g., EGFR, Aurora B) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor Binding : Radioligand displacement assays (e.g., G-protein-coupled receptors) to identify affinity profiles .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 4-chloro, 5-methyl) or isoquinoline (e.g., 3-methoxy) groups .

- Biological Profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., pyrimidinyloxy group enhances kinase inhibition) .

- Co-crystallization Studies : Resolve ligand-target complexes (e.g., kinase-inhibitor co-crystals) to map binding interactions .

Advanced: How to resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .

Advanced: What computational strategies predict biological targets and binding modes?

Methodological Answer:

- Molecular Docking : Screen against kinase databases (PDB) using AutoDock Vina to prioritize targets (e.g., EGFR, CDK2) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (100 ns trajectories) to assess binding stability .

- Machine Learning : Train models on existing bioactivity data (ChEMBL) to predict novel targets .

Advanced: How to optimize metabolic stability without compromising potency?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- CYP450 Inhibition Assays : Identify metabolic hotspots via LC-MS/MS metabolite profiling and block vulnerable sites (e.g., fluorination of labile C-H bonds) .

- Lipophilicity Adjustment : Modify logP via substituents (e.g., trifluoromethyl) to balance membrane permeability and metabolic resistance .

Advanced: What methods ensure enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate diastereomeric salts .

- Asymmetric Catalysis : Employ palladium-BINAP complexes for stereoselective cyclohexane functionalization .

- Continuous Flow Chemistry : Optimize reaction parameters (temperature, residence time) to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.